molecular formula C19H22N2O3 B14239055 Benzamide, 5-(acetylamino)-N-butyl-2-phenoxy- CAS No. 400039-42-1

Benzamide, 5-(acetylamino)-N-butyl-2-phenoxy-

Cat. No.: B14239055
CAS No.: 400039-42-1
M. Wt: 326.4 g/mol
InChI Key: NOAPDHNVKISALB-UHFFFAOYSA-N
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Description

Benzamide, 5-(acetylamino)-N-butyl-2-phenoxy- is a complex organic compound belonging to the benzamide class Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. For Benzamide, 5-(acetylamino)-N-butyl-2-phenoxy-, the process can be carried out under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

Industrial production of benzamides often employs high-temperature reactions between carboxylic acids and amines. for more functionalized molecules, milder conditions such as electrosynthesis are preferred . Electrosynthesis offers a greener alternative, reducing the need for harsh reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 5-(acetylamino)-N-butyl-2-phenoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetylamino and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Benzamide, 5-(acetylamino)-N-butyl-2-phenoxy- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antibacterial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Benzamide, 5-(acetylamino)-N-butyl-2-phenoxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, 5-(acetylamino)-N-butyl-2-phenoxy- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

400039-42-1

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

5-acetamido-N-butyl-2-phenoxybenzamide

InChI

InChI=1S/C19H22N2O3/c1-3-4-12-20-19(23)17-13-15(21-14(2)22)10-11-18(17)24-16-8-6-5-7-9-16/h5-11,13H,3-4,12H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

NOAPDHNVKISALB-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=C(C=CC(=C1)NC(=O)C)OC2=CC=CC=C2

Origin of Product

United States

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